Cas no 2377031-56-4 (Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate)

Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate is a fluorinated piperidine derivative with a reactive dioxopiperidine core and a carboxylate ester functional group. Its unique structure, featuring two fluorine atoms at the 5-position, enhances its utility as a versatile intermediate in medicinal chemistry and organic synthesis. The difluoro substitution imparts increased metabolic stability and lipophilicity, making it valuable for the development of bioactive compounds. The presence of both keto and ester functionalities allows for further derivatization, enabling applications in heterocyclic synthesis and drug discovery. This compound is particularly useful in constructing fluorinated scaffolds for pharmaceutical research.
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate structure
2377031-56-4 structure
Product Name:Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate
CAS No:2377031-56-4
MF:C7H7F2NO4
MW:207.131589174271
CID:5354983
Update Time:2025-06-09

Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate
    • Z3788215937
    • Inchi: 1S/C7H7F2NO4/c1-14-6(13)3-4(11)7(8,9)2-10-5(3)12/h3H,2H2,1H3,(H,10,12)
    • InChI Key: GLAPUMGBWYDXLW-UHFFFAOYSA-N
    • SMILES: FC1(C(C(C(=O)OC)C(NC1)=O)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 302
  • XLogP3: 0.1
  • Topological Polar Surface Area: 72.5

Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate Pricemore >>

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Additional information on Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate

Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate (CAS No. 2377031-56-4): A Comprehensive Overview

Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate, identified by its CAS number 2377031-56-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their unique structural properties and potential applications in drug development. The presence of fluorine atoms and the oxopiperidine core make this molecule a promising candidate for further exploration in medicinal chemistry.

The synthesis and characterization of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate involve meticulous attention to detail to ensure high purity and yield. The fluorinated piperidine ring introduces rigidity and electronic effects that can modulate the biological activity of the molecule. This has led to its investigation as a potential scaffold for the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on fluorinated heterocycles due to their enhanced metabolic stability and improved pharmacokinetic profiles. Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate is no exception, with studies suggesting its utility in the design of kinase inhibitors and other small-molecule drugs. The oxo group in the piperidine ring further contributes to the molecule's reactivity, allowing for diverse functionalization strategies that can be tailored to specific biological targets.

One of the most compelling aspects of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate is its potential application in the treatment of neurological disorders. Preliminary studies have indicated that fluorinated piperidines can interact with specific neurotransmitter receptors, offering a new avenue for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The unique electronic properties of this compound make it an attractive candidate for further investigation in this area.

The pharmaceutical industry has been particularly interested in heterocyclic compounds due to their broad range of biological activities. Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate exemplifies this trend, with its combination of structural features that are conducive to drug-like properties. The fluorine atoms enhance lipophilicity, while the piperidine ring provides a scaffold for further derivatization. These characteristics make it a valuable building block for medicinal chemists.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational tools are essential for predicting the efficacy and safety of new drug candidates before they enter clinical trials.

The synthesis of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The use of fluorinating agents and protecting groups is critical in achieving the desired molecular structure.

In conclusion, Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate (CAS No. 2377031-56-4) is a compound with significant potential in the field of pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further exploration. As research continues to uncover new applications for fluorinated heterocycles, compounds like this one are likely to play an increasingly important role in the development of novel therapeutic agents.

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